

Total Synthesis of (-)-Cyclopenin and its Analogues: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the mycotoxin (-)-Cyclopenin and its structurally related analogues. The information presented is curated from seminal works in the field to assist researchers in the chemical synthesis and exploration of this class of compounds for potential drug discovery and development.

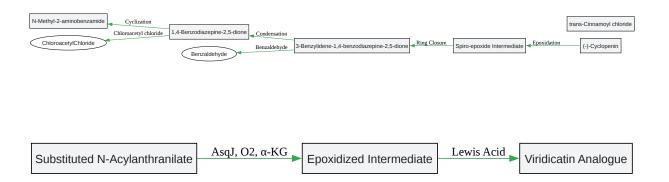
Introduction

(-)-Cyclopenin is a benzodiazepine alkaloid produced by fungi of the genus Penicillium. It exhibits a range of biological activities and has served as a target for total synthesis due to its unique spirocyclic architecture. The total synthesis of (-)-Cyclopenin not only provides a route to the natural product but also opens avenues for the creation of analogues with potentially enhanced or novel therapeutic properties. This document outlines the seminal synthetic strategy developed by Rapoport and coworkers, along with a chemoenzymatic approach for the synthesis of related viridicatin analogues.

Retrosynthetic Analysis of (-)-Cyclopenin

The total synthesis of **(-)-Cyclopenin**, as first reported by Rapoport and Martin, employs a convergent strategy. The key retrosynthetic disconnections reveal a pathway starting from simple, commercially available precursors.





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